3-(5-Methylfuran-2-yl)benzonitrile
Description
3-(5-Methylfuran-2-yl)benzonitrile is a benzonitrile derivative featuring a 5-methylfuran substituent at the meta position of the benzene ring. This compound is of interest in materials science and medicinal chemistry due to its structural versatility. The benzonitrile moiety acts as a strong electron-withdrawing group, while the 5-methylfuran ring contributes electron-donating properties, enabling applications in nonlinear optics (NLO), organic electronics, and ligand-receptor interactions .
Properties
CAS No. |
253679-33-3 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3 |
InChI Key |
MBASCGOHLGYOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 3-(5-Methylfuran-2-yl)benzonitrile may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of 5-methylfuran-2-one derivatives.
Reduction: Formation of 3-(5-methylfuran-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of 3-(5-methylfuran-2-yl)benzonitrile.
Scientific Research Applications
3-(5-Methylfuran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nonlinear Optical (NLO) Chromophores
Molecule A: (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (3-(5-Methylfuran-2-yl)benzonitrile derivative) Molecule B: (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile Molecule C: (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile
Key Findings:
Structural Differences :
- Molecule A: 5-methylfuran substituent.
- Molecule B: Benzofuran substituent.
- Molecule C: Carbazole-phenyl substituent.
NLO Properties :
- Hyperpolarizability (DFT/B3LYP) :
| Compound | βtot (×10⁻³⁰ esu) | γtot (×10⁻³⁶ esu) |
|---|---|---|
| A | 12.3 | 5.7 |
| B | 9.8 | 4.2 |
| C | 15.6 | 6.9 |
Molecule C exhibits the highest hyperpolarizability due to its extended π-conjugation and carbazole’s electron-rich nature .
- Experimental NLO Susceptibility (Maker Fringes, 1064 nm) :
| Composite | χ⁽²⁾ (pm/V) | χ⁽³⁾ (×10⁻¹² esu) |
|---|---|---|
| A/PVK | 18.2 | 3.1 |
| B/PVK | 14.5 | 2.4 |
| C/PVK | 22.7 | 4.5 |
Molecule A outperforms B but is less active than C, highlighting the role of substituent electronic modulation .
Ligand-Receptor Interactions
Compound 5FB: 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
- Structural Similarity: Shares a benzonitrile core but includes a thiazolidinone group.
- Binding Interactions: Forms hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues (PDB ID: 3K6P). Similarity screening (KEGG database) identified 55 analogs, but only 8 had >0.30 similarity scores. None matched 3-(5-Methylfuran-2-yl)benzonitrile directly, underscoring its unique furan-based substitution .
OLED Materials
TADF Materials: 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives
- Comparison: 3-(5-Methylfuran-2-yl)benzonitrile lacks the carbazole-phenoxazine backbone but shares the benzonitrile acceptor. OLED derivatives exhibit thermally activated delayed fluorescence (TADF) due to charge-transfer states, whereas the methylfuran analog’s optoelectronic utility is NLO-focused .
Optoelectronic Chalcones
Compound 3 : (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Compound 7 : (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one
- Structural Comparison: Compound 3: Methylfuran and methylthiophene substituents (centrosymmetric). Compound 7: Chlorothiophene and thiophene substituents (noncentrosymmetric).
- Optical Properties: Compound 3 shows weaker NLO response due to symmetry, whereas Compound 7’s asymmetry enhances dipole moments. 3-(5-Methylfuran-2-yl)benzonitrile’s nonsymmetric structure similarly favors NLO activity .
Redox-Active Derivatives
Ferrocenylbenzonitriles: 2-/3-(Ferrocenylmethylamino)benzonitrile
- Key Difference :
- Ferrocene’s redox activity contrasts with methylfuran’s electron-donating nature.
- Ferrocene derivatives bind DPPH radicals (Kbinding = 1.2–1.5 ×10³ M⁻¹), whereas 3-(5-Methylfuran-2-yl)benzonitrile’s reactivity is untested in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
